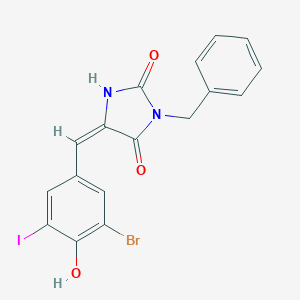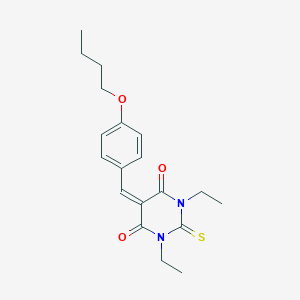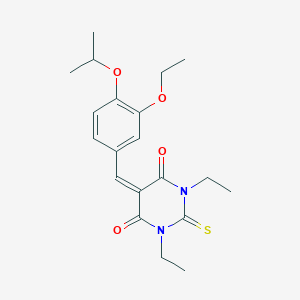![molecular formula C27H20Cl2O4 B328337 2-({4-[(2,4-DICHLOROPHENYL)METHOXY]-3-METHOXY-5-(PROP-2-EN-1-YL)PHENYL}METHYLIDENE)INDENE-1,3-DIONE](/img/structure/B328337.png)
2-({4-[(2,4-DICHLOROPHENYL)METHOXY]-3-METHOXY-5-(PROP-2-EN-1-YL)PHENYL}METHYLIDENE)INDENE-1,3-DIONE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-({4-[(2,4-DICHLOROPHENYL)METHOXY]-3-METHOXY-5-(PROP-2-EN-1-YL)PHENYL}METHYLIDENE)INDENE-1,3-DIONE is a complex organic compound characterized by its unique structure, which includes an indene-dione core substituted with various functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-({4-[(2,4-DICHLOROPHENYL)METHOXY]-3-METHOXY-5-(PROP-2-EN-1-YL)PHENYL}METHYLIDENE)INDENE-1,3-DIONE typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Indene-Dione Core: This can be achieved through a series of condensation reactions involving suitable aldehydes and ketones.
Introduction of the Allyl Group: The allyl group can be introduced via an allylation reaction using allyl halides in the presence of a base.
Attachment of the 2,4-Dichlorobenzyl Group: This step involves the reaction of the intermediate with 2,4-dichlorobenzyl chloride in the presence of a suitable base.
Methoxylation: The methoxy group is introduced through a methylation reaction using methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
2-({4-[(2,4-DICHLOROPHENYL)METHOXY]-3-METHOXY-5-(PROP-2-EN-1-YL)PHENYL}METHYLIDENE)INDENE-1,3-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the allyl and benzyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
2-({4-[(2,4-DICHLOROPHENYL)METHOXY]-3-METHOXY-5-(PROP-2-EN-1-YL)PHENYL}METHYLIDENE)INDENE-1,3-DIONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as liquid crystals or polymers.
作用機序
The mechanism of action of 2-({4-[(2,4-DICHLOROPHENYL)METHOXY]-3-METHOXY-5-(PROP-2-EN-1-YL)PHENYL}METHYLIDENE)INDENE-1,3-DIONE involves its interaction with specific molecular targets. The compound may exert its effects through:
Binding to Enzymes: Inhibiting the activity of key enzymes involved in metabolic pathways.
Interacting with DNA: Binding to DNA and interfering with replication and transcription processes.
Modulating Signaling Pathways: Affecting cellular signaling pathways that regulate cell growth and apoptosis.
類似化合物との比較
Similar Compounds
- 3-Allyl-4-[(2,4-dichlorobenzyl)oxy]-5-ethoxybenzaldehyde
- 2-Allyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 3-(2-{3-Allyl-4-[(2,4-dichlorobenzyl)oxy]-5-ethoxybenzylidene}hydrazino)-N-(3,4-dimethylphenyl)-3-oxopropanamide
Uniqueness
2-({4-[(2,4-DICHLOROPHENYL)METHOXY]-3-METHOXY-5-(PROP-2-EN-1-YL)PHENYL}METHYLIDENE)INDENE-1,3-DIONE is unique due to its specific substitution pattern and the presence of multiple functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C27H20Cl2O4 |
|---|---|
分子量 |
479.3 g/mol |
IUPAC名 |
2-[[4-[(2,4-dichlorophenyl)methoxy]-3-methoxy-5-prop-2-enylphenyl]methylidene]indene-1,3-dione |
InChI |
InChI=1S/C27H20Cl2O4/c1-3-6-17-11-16(12-22-25(30)20-7-4-5-8-21(20)26(22)31)13-24(32-2)27(17)33-15-18-9-10-19(28)14-23(18)29/h3-5,7-14H,1,6,15H2,2H3 |
InChIキー |
CJOITLKCKZYUDM-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OCC2=C(C=C(C=C2)Cl)Cl)CC=C)C=C3C(=O)C4=CC=CC=C4C3=O |
正規SMILES |
COC1=CC(=CC(=C1OCC2=C(C=C(C=C2)Cl)Cl)CC=C)C=C3C(=O)C4=CC=CC=C4C3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(5E)-3-benzyl-5-[(5-methylthiophen-2-yl)methylidene]imidazolidine-2,4-dione](/img/structure/B328254.png)
![3-({4-[(E)-(1-benzyl-2,5-dioxoimidazolidin-4-ylidene)methyl]-2-chloro-6-methoxyphenoxy}methyl)benzoic acid](/img/structure/B328256.png)
![(5E)-3-benzyl-5-[2-fluoro-4-(piperidin-1-yl)benzylidene]imidazolidine-2,4-dione](/img/structure/B328257.png)
![3-benzyl-5-{[1-(4-fluorophenyl)-1H-pyrrol-2-yl]methylene}-2,4-imidazolidinedione](/img/structure/B328258.png)

![(5E)-5-{[1-(2-fluorophenyl)-1H-pyrrol-2-yl]methylidene}-1-[4-(propan-2-yl)phenyl]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B328260.png)


![2-[(2E)-2-(4-fluorobenzylidene)-1-methylhydrazinyl]-4,6-di(piperidin-1-yl)-1,3,5-triazine](/img/structure/B328271.png)
![2-[(2E)-1-methyl-2-(pyridin-3-ylmethylidene)hydrazinyl]-4,6-di(piperidin-1-yl)-1,3,5-triazine](/img/structure/B328273.png)
![4-{[5-(4-Acetylphenyl)-2-furyl]methylene}-1-phenyl-3,5-pyrazolidinedione](/img/structure/B328274.png)
![(4Z)-5-hydroxy-4-{[5-(4-methyl-3-nitrophenyl)furan-2-yl]methylidene}-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B328275.png)
![(4E)-4-[[2-(4,6-dipyrrolidin-1-yl-1,3,5-triazin-2-yl)hydrazinyl]methylidene]-2-ethoxycyclohexa-2,5-dien-1-one](/img/structure/B328276.png)
![4-[3-Nitro-4-(4-morpholinyl)benzylidene]-1-phenyl-3,5-pyrazolidinedione](/img/structure/B328277.png)
